molecular formula C13H10O4 B052132 Coriandrin CAS No. 116408-80-1

Coriandrin

Cat. No. B052132
CAS RN: 116408-80-1
M. Wt: 230.22 g/mol
InChI Key: BUZQIMYNOWPYHH-UHFFFAOYSA-N
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Description

Coriandrin is a naturally occurring compound found in the seeds of the coriander plant (Coriandrum sativum L.). It belongs to the class of flavonoids and possesses a wide range of biological activities. This compound has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties.

Scientific Research Applications

  • Antiviral Properties :

    • Coriandrin has shown notable antiviral activity, especially when combined with UVA radiation. It was found to be more phototoxic to the RNA-virus Sindbis virus compared to the DNA-virus murine cytomegalovirus. Additionally, Human Immunodeficiency Virus (HIV-1) was also found to be susceptible to this compound in combination with UVA (Hudson et al., 1993).
  • Synthesis and Structure :

    • The total synthesis of this compound has been achieved, providing insights into its chemical structure and potential for large-scale production. Key steps in the synthesis include aromatization reactions and palladium-mediated coupling (Kraus & Ridgeway, 1994).
  • Photobiological Effects :

    • This compound has demonstrated more active photosensitized lethal and mutagenic effects in bacteria compared to psoralen. Preliminary evidence suggests that this compound does not form DNA interstrand crosslinks, indicating a unique mode of action. It appears to be metabolized more rapidly than other furocoumarins by liver mixed function oxidases (Ashwood‐Smith et al., 1989).
  • Gastrointestinal and Cardiovascular Effects :

    • Coriander, from which this compound is isolated, has shown gut modulatory, blood pressure-lowering, and diuretic activities. These properties rationalize its traditional use in treating various gastrointestinal and cardiovascular disorders (Jabeen et al., 2009).
  • Inhibition of Hepatic Activities :

    • This compound effectively inhibits and inactivates murine hepatic ethoxyresorufin O-dealkylation activity. It is bioactivated by P450 1A1 to reactive intermediates, which subsequently form covalent adducts with the apoprotein, affecting enzyme activity. This indicates a significant effect on human health due to its presence in the diet (Cai et al., 1996).
  • Pharmacological Applications :

    • Coriander, including this compound, exhibits numerous pharmacological activities such as antibacterial, antifungal, antioxidant, hypoglycemic, hypolipidemic, anti-inflammatory, and analgesic properties. These broad applications highlight its potential as a functional food and in developing new drug formulations (Laribi et al., 2015).
  • Antinociceptive and Anti-edema Properties :

    • The ethyl acetate fraction obtained from Coriandrum sativum, containing this compound, has shown antinociceptive and anti-edema properties in mice. This suggests its potential as a phytotherapeutic agent for pain and inflammation management (Begnami et al., 2018).

properties

CAS RN

116408-80-1

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-methoxy-7-methylfuro[2,3-g]isochromen-5-one

InChI

InChI=1S/C13H10O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-6H,1-2H3

InChI Key

BUZQIMYNOWPYHH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

Canonical SMILES

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

melting_point

142-143°C

Other CAS RN

116408-80-1

physical_description

Solid

synonyms

4-methoxy-7-methyl-5H-furo(2,3-g)benzopyran-5-one
coriandrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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